REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:12][CH2:11][C:10]([CH2:20][C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)([CH2:13][CH2:14]OS(C)(=O)=O)[C:9]1=[O:27])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[F:28][C:29]1[CH:51]=[CH:50][C:32]([CH2:33][N:34]2[C:38]3[CH:39]=[CH:40][CH:41]=[CH:42][C:37]=3[N:36]=[C:35]2[NH:43][CH:44]2[CH2:49][CH2:48][NH:47][CH2:46][CH2:45]2)=[CH:31][CH:30]=1.C(N(CC)C(C)C)(C)C.C(N(CC)CC)C>C(#N)C>[CH2:1]([N:8]1[CH2:12][CH2:11][C:10]([CH2:13][CH2:14][N:47]2[CH2:48][CH2:49][CH:44]([NH:43][C:35]3[N:34]([CH2:33][C:32]4[CH:50]=[CH:51][C:29]([F:28])=[CH:30][CH:31]=4)[C:38]4[CH:39]=[CH:40][CH:41]=[CH:42][C:37]=4[N:36]=3)[CH2:45][CH2:46]2)([CH2:20][C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[C:9]1=[O:27])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
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Name
|
1-benzyl-3-(phenylmethyl)-3-(2-methanesulfonyloxyethyl)-2-oxopyrrolidine
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Quantity
|
0.99 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1C(C(CC1)(CCOS(=O)(=O)C)CC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(CN2C(=NC3=C2C=CC=C3)NC3CCNCC3)C=C1
|
Name
|
|
Quantity
|
0.73 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Name
|
|
Quantity
|
37 mL
|
Type
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solvent
|
Smiles
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C(C)#N
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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Heat to reflux
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Type
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TEMPERATURE
|
Details
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cool
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Type
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CUSTOM
|
Details
|
partition the reaction mixture between dichloromethane and water
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Type
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CUSTOM
|
Details
|
Separate the layers
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Type
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EXTRACTION
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Details
|
extract the organic layer with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
Dry the organic layer over Na2SO4
|
Type
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FILTRATION
|
Details
|
filter
|
Type
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CONCENTRATION
|
Details
|
concentrate in vacuo
|
Type
|
CUSTOM
|
Details
|
to obtain a residue
|
Type
|
CUSTOM
|
Details
|
Partition the residue between dichloromethane and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the organic layer over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1C(C(CC1)(CC1=CC=CC=C1)CCN1CCC(CC1)NC1=NC2=C(N1CC1=CC=C(C=C1)F)C=CC=C2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |